molecular formula C10H11ClN2O2 B12117562 5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one

5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B12117562
M. Wt: 226.66 g/mol
InChI Key: ABVJAYHLEOFPPN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features an aminomethyl group and a chlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-chlorobenzaldehyde with glycine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as sodium borohydride, to form the oxazolidinone ring. The reaction conditions often include a solvent like ethanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazolidinone products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide. This leads to the formation of substituted oxazolidinone derivatives.

Scientific Research Applications

5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial proteins by binding to the bacterial ribosome. This disrupts the translation process, leading to the inhibition of bacterial growth. The compound’s molecular targets include the ribosomal subunits and associated pathways involved in protein synthesis.

Comparison with Similar Compounds

5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one can be compared with other oxazolidinone derivatives, such as linezolid and tedizolid. These compounds share a similar oxazolidinone core structure but differ in their substituent groups. The unique aminomethyl and chlorophenyl groups in this compound contribute to its distinct chemical and biological properties. Similar compounds include:

    Linezolid: An antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.

Biological Activity

5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one, often encountered in its hydrochloride form, is a synthetic organic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with related compounds, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique oxazolidinone ring structure with an aminomethyl group and a chlorophenyl substituent. This configuration contributes to its distinct biological properties.

Property Details
Molecular Formula C11_{11}H12_{12}ClN2_{2}O
Molecular Weight 224.68 g/mol
CAS Number 1177301-96-0
Solubility Soluble in water (hydrochloride form)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been observed to modulate enzyme activities and influence signaling pathways relevant to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effective inhibition against Enterococcus faecalis, a bacterium often associated with infections that can lead to serious complications.

  • Minimum Inhibitory Concentration (MIC): Studies have reported an MIC of approximately 32 µg/mL against E. faecalis, indicating potent antibacterial activity compared to other compounds tested in similar conditions .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Lines Tested: The compound has been evaluated against various cancer cell lines, including AGS (gastric adenocarcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values:
    • AGS: IC50 = 50.24 µM
    • HeLa: IC50 = 355.4 µM
    • MCF-7: IC50 = 17 nM .

These values indicate that the compound is particularly effective against gastric cancer cells, suggesting a targeted therapeutic potential.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Key Differences Biological Activity
5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-oneLacks chlorophenyl groupReduced antimicrobial activity
3-(3-Chlorophenyl)-1,3-oxazolidin-2-oneLacks aminomethyl groupLower solubility and bioactivity
5-(Aminomethyl)-1,3-oxazolidin-2-oneLacks chlorophenyl groupAltered chemical properties

The presence of both the aminomethyl and chlorophenyl groups enhances the compound's solubility and interaction with biological targets, making it more effective than its analogs.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on Antibacterial Activity: A study demonstrated that the compound significantly inhibited the growth of E. faecalis at concentrations as low as 32 µg/mL. The bactericidal effect was confirmed by measuring the Minimum Bactericidal Concentration (MBC), which was found to be 16 µg/mL .
  • Study on Cancer Cell Lines: In vitro studies showed that treatment with the compound led to increased apoptosis in AGS cells, characterized by morphological changes such as cell shrinkage and DNA fragmentation observed through fluorescence microscopy . The apoptotic bodies were indicative of effective cancer cell death mechanisms.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

5-(aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11ClN2O2/c11-7-2-1-3-8(4-7)13-6-9(5-12)15-10(13)14/h1-4,9H,5-6,12H2

InChI Key

ABVJAYHLEOFPPN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CN

Origin of Product

United States

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